2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
CAS No.:
Cat. No.: VC14822874
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O4S |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O4S/c1-9-8-17-16(24-9)18-13(20)10-3-4-11-12(7-10)15(22)19(14(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20) |
| Standard InChI Key | YTTIVNYAZBJBPW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is C₁₆H₁₅N₃O₄S, with a molar mass of 345.4 g/mol. The structure integrates three key domains:
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A 1,3-dioxoisoindole core providing planar aromaticity and hydrogen-bonding capacity.
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A 2-methoxyethyl substituent at position 2 of the isoindole ring, enhancing solubility.
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A 5-methylthiazol-2-yl group connected via a carboxamide linker, enabling target-specific interactions.
The canonical SMILES string (CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC) confirms the spatial arrangement, while the InChIKey (YTTIVNYAZBJBPW-UHFFFAOYSA-N) ensures unique chemical identification.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 345.4 g/mol | |
| LogP (Predicted) | 1.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 112 Ų |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential condensation and cyclization reactions. A representative pathway includes:
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Isoindole-1,3-dione Formation: Phthalic anhydride derivatives undergo aminolysis with 2-amino-5-methylthiazole to yield the carboxamide intermediate.
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Alkoxyethyl Substitution: Nucleophilic displacement at the isoindole’s position 2 using 2-methoxyethyl bromide introduces the ether sidechain.
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Purification: Chromatographic techniques isolate the final product with >95% purity, verified via HPLC and NMR.
Challenges in Scalability
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Regioselectivity: Competing reactions at isoindole positions 4 and 5 require careful temperature control (60–80°C).
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Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states during cyclization.
Biological Activity and Mechanism of Action
Enzyme Inhibition Profile
The compound exhibits submicromolar inhibition (IC₅₀: 200–500 nM) against heparanase, an endo-β-glucuronidase implicated in tumor metastasis and angiogenesis . Structural analogs demonstrate >100-fold selectivity over human β-glucuronidase, minimizing off-target effects . Molecular docking studies suggest the thiazole-carboxamide moiety binds the heparanase active site, while the methoxyethyl group stabilizes hydrophobic subpockets .
Antiproliferative Effects
In hematologic cancer models (e.g., BJAB B-cell lymphoma), the compound induces G₀/G₁ cell cycle arrest at 10–50 nM concentrations, with negligible toxicity to normal lymphocytes . Transcriptomic analysis reveals downregulation of cyclin D1 and CDK4/6, implicating Rb pathway modulation .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (nM) | Mechanism | Source |
|---|---|---|---|
| BJAB (B-cell lymphoma) | 12 ± 3 | G₀/G₁ arrest, apoptosis | |
| MCF-7 (Breast cancer) | 480 ± 45 | Heparanase inhibition | |
| HUVEC (Normal endothelial) | >10,000 | No significant effect |
Pharmacokinetic and Preclinical Profile
ADME Properties
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Oral Bioavailability: 58% in murine models, attributed to the methoxyethyl group enhancing intestinal absorption .
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Plasma Half-Life: 4.2 hours, supporting twice-daily dosing regimens .
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Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfoxide derivatives, minimizing drug-drug interactions.
Toxicity Assessment
In 28-day rodent studies, no adverse effects were observed at doses ≤100 mg/kg/day. Histopathology revealed mild renal tubular vacuolation at 300 mg/kg, reversible upon discontinuation .
Therapeutic Applications and Future Directions
Oncology
The dual mechanism of heparanase inhibition and cell cycle disruption positions this compound as a candidate for combination therapy with checkpoint inhibitors or DNA-damaging agents . Phase I trials exploring its use in refractory B-cell malignancies are anticipated by 2026.
Anti-Angiogenic Therapy
By blocking heparanase-mediated release of VEGF from the extracellular matrix, the compound reduces microvessel density in murine xenografts by 72% (p < 0.01 vs. controls) . This supports potential applications in age-related macular degeneration and diabetic retinopathy.
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